
N'-hydroxy-4-(propan-2-yl)morpholine-2-carboximidamide
Vue d'ensemble
Description
N-hydroxy-4-(propan-2-yl)morpholine-2-carboximidamide, commonly referred to as N-hydroxy-4-morpholine-2-carboximidamide (NHMC), is a widely used organic compound in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent that is used in a variety of reactions and can be used to synthesize a variety of compounds. NHMC has been used in a variety of scientific research applications, including drug discovery, drug delivery, and drug metabolism. Additionally, NHMC has been used in biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
.
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the creation of novel organic molecules. Its reactive nitroso group allows for selective modifications, which can lead to the development of new drugs and materials .
Material Science
In material science, N’-hydroxy-4-(propan-2-yl)morpholine-2-carboximidamide is explored for its potential in creating polymers with unique properties. The morpholine ring can impart flexibility and stability to polymeric chains, enhancing their application scope .
Life Science Research
Researchers in life sciences employ this compound in biochemical assays to study enzyme inhibition. Its ability to interact with active sites of enzymes can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Chromatography
Due to its distinct chemical properties, this compound is used as a standard in chromatographic methods to help identify and quantify similar compounds in complex biological samples .
Agricultural Chemistry
The compound’s reactivity is also of interest in agricultural chemistry for the development of new agrochemicals. Its morpholine core can be functionalized to create compounds that may act as growth promoters or pesticides .
Environmental Science
Lastly, in environmental science, it’s studied for its degradation products and environmental fate. Understanding how this compound breaks down can inform the assessment of its environmental impact and guide the development of safer chemicals .
Propriétés
IUPAC Name |
N'-hydroxy-4-propan-2-ylmorpholine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-6(2)11-3-4-13-7(5-11)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVCPOWJUYZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCOC(C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-(propan-2-yl)morpholine-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



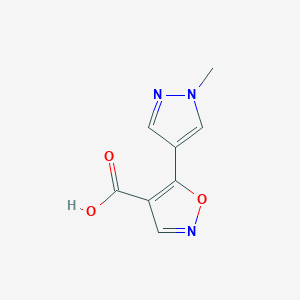
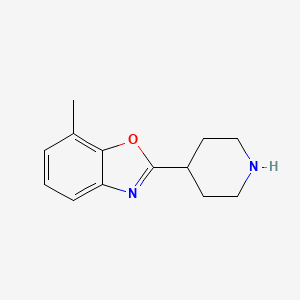

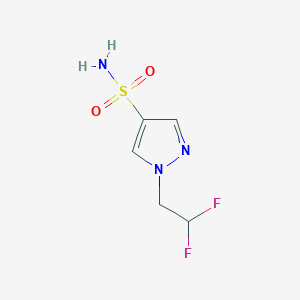
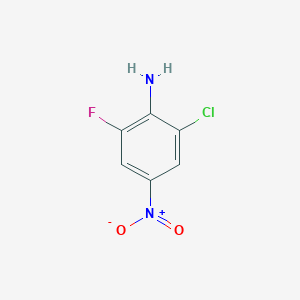
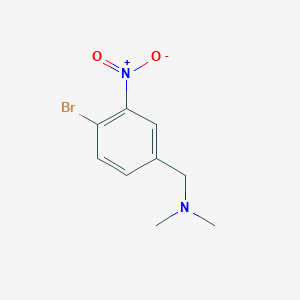
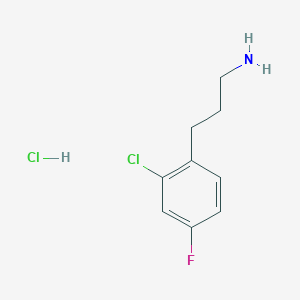
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)


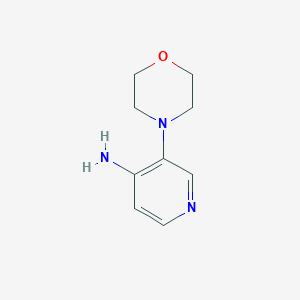
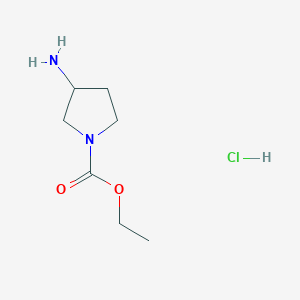

![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)